REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](=[CH:9][C:10]=1[F:11])C(O)=O.CCCCCCCCCCCCC>CN1CCCC1=O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:9][C:10]=1[F:11])[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1F)C(=O)O
|
Name
|
cupric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material and conversion to 3,4-difluorobenzoic acid in an 87% yield
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |